molecular formula C18H16ClN3O3S2 B2484731 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868974-13-4

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2484731
CAS No.: 868974-13-4
M. Wt: 421.91
InChI Key: GOHWFCMBNAUKGM-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under reflux conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base.

    Coupling with Dimethoxybenzamide: The final step involves coupling the chlorobenzylthiadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide undergoes several types of chemical reactions:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may interfere with signaling pathways, affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: shares similarities with other thiadiazole derivatives, such as:

Uniqueness

    Structural Uniqueness: The presence of both the dimethoxybenzamide and chlorobenzyl groups in the same molecule provides unique chemical properties and potential biological activities.

    Functional Uniqueness: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

This detailed article provides a comprehensive overview of N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHWFCMBNAUKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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